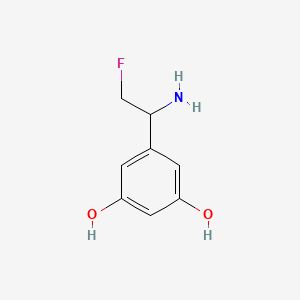
3,6-Dimethylheptan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethylheptan-2-ol is an organic compound with the molecular formula C9H20O. It is a colorless liquid with a delicate, floral odor reminiscent of freesias . This compound is used in various applications, including the fragrance industry, due to its pleasant scent.
準備方法
Synthetic Routes and Reaction Conditions: 3,6-Dimethylheptan-2-ol can be synthesized through the reaction of 6-methyl-5-hepten-2-one with methylmagnesium chloride (a Grignard reagent), followed by hydrogenation . The reaction conditions typically involve:
Grignard Reaction: The reaction between 6-methyl-5-hepten-2-one and methylmagnesium chloride is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction.
Hydrogenation: The intermediate product is then hydrogenated using a suitable catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Grignard Reaction: Conducted in industrial reactors with precise control over temperature and pressure.
Catalytic Hydrogenation: Using industrial hydrogenation equipment to ensure efficient conversion of intermediates to the final product.
化学反応の分析
Types of Reactions: 3,6-Dimethylheptan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
科学的研究の応用
3,6-Dimethylheptan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 3,6-Dimethylheptan-2-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can form hydrogen bonds with various biomolecules, influencing their structure and function. Its floral odor is due to its interaction with olfactory receptors in the nasal cavity, triggering a sensory response.
類似化合物との比較
2,6-Dimethylheptan-2-ol: Another isomer with similar molecular formula but different structural arrangement.
2,5-Dimethylheptan-2-ol: Another isomer with a different position of methyl groups and hydroxyl group.
Uniqueness: 3,6-Dimethylheptan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its floral odor and specific reactivity make it valuable in the fragrance industry and other applications .
特性
CAS番号 |
1247790-47-1 |
|---|---|
分子式 |
C9H20O |
分子量 |
144.25 g/mol |
IUPAC名 |
3,6-dimethylheptan-2-ol |
InChI |
InChI=1S/C9H20O/c1-7(2)5-6-8(3)9(4)10/h7-10H,5-6H2,1-4H3 |
InChIキー |
NTDKHABICKZMPG-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC(C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


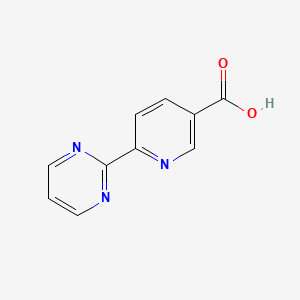
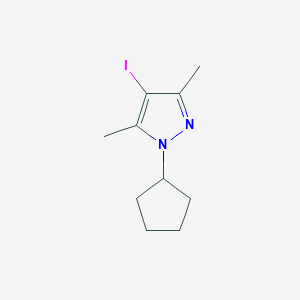
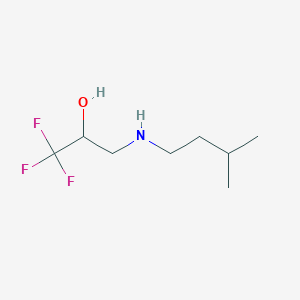
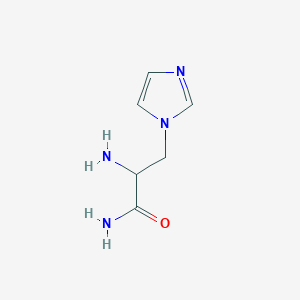


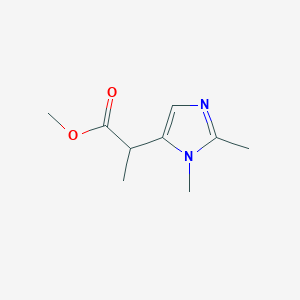
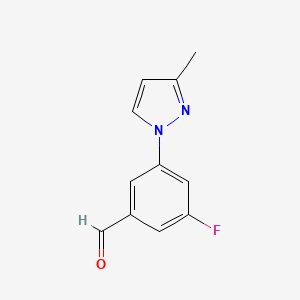


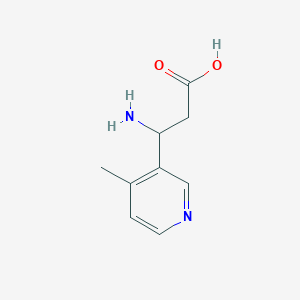
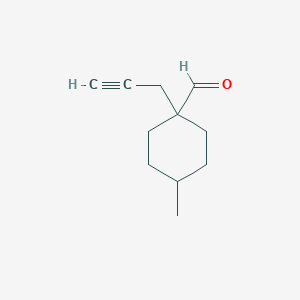
![tert-Butyl (7S,8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13321766.png)
